Cas no 1421482-06-5 (2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide)

2-Chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups, linked to a butynyl chain terminated by a 2-methoxyphenoxy moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and fluoro substituents enhance electrophilic character, while the alkyne spacer and methoxyphenoxy group offer versatility for further functionalization. Its rigid yet tunable framework makes it valuable for developing bioactive molecules, particularly in kinase inhibition or receptor modulation studies. The compound's stability under standard conditions ensures reliable handling in synthetic workflows.
2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide structure
1421482-06-5 structure
商品名:2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide
CAS番号:1421482-06-5
MF:C18H15ClFNO3
メガワット:347.768007516861
CID:6022546
PubChem ID:71802898

2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide
    • 2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
    • 2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
    • F6412-1354
    • VU0547664-1
    • AKOS024554620
    • 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
    • 1421482-06-5
    • インチ: 1S/C18H15ClFNO3/c1-23-15-9-2-3-10-16(15)24-12-5-4-11-21-18(22)17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H,21,22)
    • InChIKey: TVOMPNRDBPXBEQ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC#CCOC1=CC=CC=C1OC)(=O)C1=C(F)C=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 347.0724492g/mol
  • どういたいしつりょう: 347.0724492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6412-1354-1mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
1mg
$54.0 2023-09-09
Life Chemicals
F6412-1354-5mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
5mg
$69.0 2023-09-09
Life Chemicals
F6412-1354-20mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
20mg
$99.0 2023-09-09
Life Chemicals
F6412-1354-2μmol
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6412-1354-20μmol
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6412-1354-10μmol
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6412-1354-50mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
50mg
$160.0 2023-09-09
Life Chemicals
F6412-1354-15mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
15mg
$89.0 2023-09-09
Life Chemicals
F6412-1354-100mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
100mg
$248.0 2023-09-09
Life Chemicals
F6412-1354-3mg
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide
1421482-06-5
3mg
$63.0 2023-09-09

2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide 関連文献

2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamideに関する追加情報

Comprehensive Analysis of 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide (CAS No. 1421482-06-5)

The compound 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide (CAS No. 1421482-06-5) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and agrochemical research. This benzamide derivative features a chloro-fluoro substitution pattern, which is often associated with enhanced bioactivity and metabolic stability. Researchers are particularly interested in its alkynyl linker and methoxyphenoxy moiety, which contribute to its molecular flexibility and binding affinity.

In the context of current trends, the demand for fluorinated compounds has surged, driven by their widespread use in drug discovery and material science. The presence of both chlorine and fluorine atoms in this molecule aligns with the growing preference for halogenated scaffolds in medicinal chemistry. A frequent query among scientists is how the but-2-yn-1-yl spacer influences the compound's pharmacokinetic properties. Preliminary studies suggest that this structural feature may improve membrane permeability, a critical factor in drug development.

The synthesis of 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide typically involves multi-step organic reactions, including Sonogashira coupling and amide bond formation. These methods are widely discussed in academic forums, reflecting the compound's relevance in synthetic chemistry. Another hot topic is its potential as a kinase inhibitor, given the rising interest in targeted therapies for various diseases. Computational modeling indicates that the methoxyphenoxy group could interact with hydrophobic pockets in enzyme active sites.

From an industrial perspective, the scalability of producing CAS No. 1421482-06-5 remains a key consideration. Manufacturers are exploring greener alternatives to traditional synthesis routes, addressing the increasing focus on sustainable chemistry. Environmental factors such as biodegradability and ecotoxicity of halogenated benzamides are also under scrutiny, mirroring broader concerns about chemical safety.

Analytical characterization of this compound employs advanced techniques like HPLC-MS and NMR spectroscopy, which are frequently searched topics in analytical chemistry circles. The chloro-fluoro substitution pattern creates distinct spectroscopic signatures that aid in quality control. Furthermore, the compound's stability under various pH conditions is a subject of ongoing investigation, particularly for formulation scientists working on drug delivery systems.

In agrochemical applications, derivatives of 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide show promise as potential plant growth regulators. This aligns with the agricultural sector's search for novel compounds that can address climate change challenges. The alkynyl linkage may contribute to systemic movement within plants, a property highly valued in modern crop protection strategies.

The patent landscape surrounding CAS No. 1421482-06-5 reveals active intellectual property development, particularly in combination therapies. This reflects the pharmaceutical industry's emphasis on drug synergism and multi-target approaches. Academic citations of this compound have grown steadily, with many papers focusing on its structure-activity relationships (SAR) and potential modifications to enhance selectivity.

Quality standards for 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide typically require ≥98% purity, as determined by chromatographic methods. Storage recommendations generally suggest protection from moisture and light, common requirements for heterocyclic compounds with sensitive functional groups. These practical considerations are frequently addressed in technical datasheets and material safety documentation.

Future research directions may explore the compound's potential in bioconjugation strategies or as a building block for metal-organic frameworks (MOFs). The versatility of the benzamide core combined with the alkynyl functionality offers numerous possibilities for structural diversification. Such investigations would contribute to the expanding field of functional materials and chemical biology.

In conclusion, 2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide represents a fascinating case study in modern chemical research. Its structural features address multiple current scientific priorities, from drug discovery to sustainable chemistry. As investigation continues, this compound will likely remain at the forefront of interdisciplinary research, bridging gaps between synthetic chemistry, pharmacology, and materials science.

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